
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound with a unique structure that combines a fluorobenzyl group, a tetrahydropyrimidinyl group, and a benzoic acid moiety
Métodos De Preparación
The synthesis of 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multiple steps, including the formation of the tetrahydropyrimidinyl ring, the introduction of the fluorobenzyl group, and the attachment of the benzoic acid moiety. Common synthetic routes may involve the use of reagents such as fluorobenzyl bromide, pyrimidine derivatives, and benzoic acid derivatives. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Análisis De Reacciones Químicas
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into its constituent parts.
Aplicaciones Científicas De Investigación
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the tetrahydropyrimidinyl and benzoic acid moieties contribute to its overall stability and reactivity. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can be compared with other similar compounds, such as:
4-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the fluorobenzyl and benzoic acid moieties but lacks the tetrahydropyrimidinyl group, making it less complex.
3-[(2-fluorobenzyl)oxy]propanoic acid: This compound has a similar fluorobenzyl group but differs in the acid moiety, which is a propanoic acid instead of benzoic acid.
5-bromo-2-[(2-fluorobenzyl)oxy]benzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C18H17FN2O3 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-[3-[(2-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C18H17FN2O3/c19-16-5-2-1-4-14(16)12-20-10-3-11-21(18(20)24)15-8-6-13(7-9-15)17(22)23/h1-2,4-9H,3,10-12H2,(H,22,23) |
Clave InChI |
GZUGQCFVCOSNPK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)

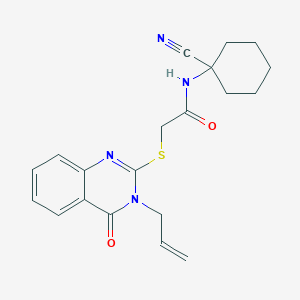
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
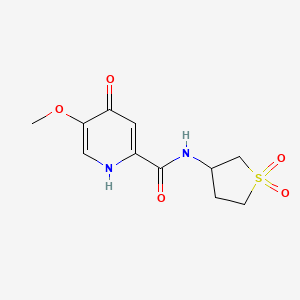
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
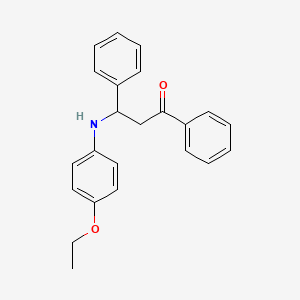
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
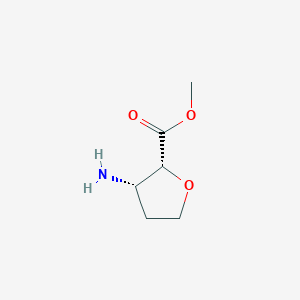

![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13364629.png)
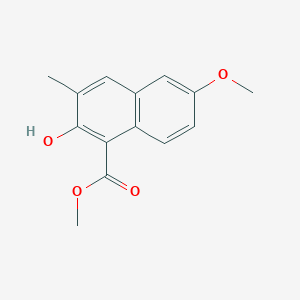
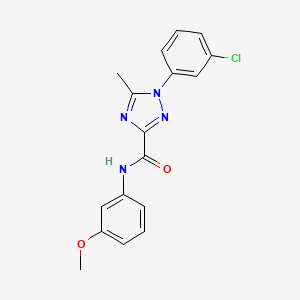
![6-(3,4-Dimethylbenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364647.png)
